Cas no 898765-01-0 ([3-(morpholinomethyl)phenyl]-(m-tolyl)methanone)

[3-(Morpholinomethyl)phenyl]-(m-tolyl)methanone is a synthetic organic compound featuring a morpholinomethyl substituent on one phenyl ring and a methyl-substituted phenyl ketone moiety. This structure imparts versatility in applications such as pharmaceutical intermediates or agrochemical synthesis, where its balanced lipophilicity and electron-rich aromatic system may enhance reactivity or binding affinity. The morpholine group introduces potential for further functionalization, while the m-tolyl ketone component contributes to structural rigidity. Its well-defined molecular architecture makes it a useful building block in medicinal chemistry for the development of bioactive molecules. The compound is typically characterized by NMR and HPLC for purity verification.
[3-(morpholinomethyl)phenyl]-(m-tolyl)methanone structure
898765-01-0 structure
Product name:[3-(morpholinomethyl)phenyl]-(m-tolyl)methanone
CAS No:898765-01-0
MF:C19H21NO2
MW:295.37554526329
MDL:MFCD03841895
CID:1946150
PubChem ID:24724669

[3-(morpholinomethyl)phenyl]-(m-tolyl)methanone Chemical and Physical Properties

Names and Identifiers

    • 3-METHYL-3'-MORPHOLINOMETHYL BENZOPHENONE
    • [3-(morpholinomethyl)phenyl]-(m-tolyl)methanone
    • LogP
    • (3-methylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone
    • 898765-01-0
    • DTXSID50643067
    • MFCD03841895
    • 3-METHYL-3'-MORPHOLINOMETHYLBENZOPHENONE
    • (3-Methylphenyl){3-[(morpholin-4-yl)methyl]phenyl}methanone
    • AKOS016020003
    • MDL: MFCD03841895
    • Inchi: InChI=1S/C19H21NO2/c1-15-4-2-6-17(12-15)19(21)18-7-3-5-16(13-18)14-20-8-10-22-11-9-20/h2-7,12-13H,8-11,14H2,1H3
    • InChI Key: HJMNYUKWTPPIRC-UHFFFAOYSA-N
    • SMILES: CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3

Computed Properties

  • Exact Mass: 295.15700
  • Monoisotopic Mass: 295.157228913Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 4
  • Complexity: 364
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.1
  • Topological Polar Surface Area: 29.5Ų

Experimental Properties

  • PSA: 29.54000
  • LogP: 2.99610

[3-(morpholinomethyl)phenyl]-(m-tolyl)methanone Security Information

[3-(morpholinomethyl)phenyl]-(m-tolyl)methanone Customs Data

  • HS CODE:2934999090
  • Customs Data:

    China Customs Code:

    2934999090

    Overview:

    2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

[3-(morpholinomethyl)phenyl]-(m-tolyl)methanone Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM528422-1g
3-Methyl-3'-morpholinomethyl benzophenone
898765-01-0 95%
1g
$433 2022-09-29
Fluorochem
204656-1g
3-methyl-3'-morpholinomethyl benzophenone
898765-01-0 97%
1g
£540.00 2022-03-01
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1782347-1g
3-Methyl-3'-morpholinomethyl benzophenone
898765-01-0 98%
1g
¥25245.00 2024-04-26
A2B Chem LLC
AH89463-1g
3-Methyl-3'-morpholinomethyl benzophenone
898765-01-0 97%
1g
$644.00 2024-04-19
Crysdot LLC
CD11023886-1g
3-Methyl-3'-morpholinomethyl benzophenone
898765-01-0 95+%
1g
$433 2024-07-19
abcr
AB364682-1 g
3-Methyl-3'-morpholinomethyl benzophenone, 97%; .
898765-01-0 97%
1g
€932.90 2023-04-26
Fluorochem
204656-5g
3-methyl-3'-morpholinomethyl benzophenone
898765-01-0 97%
5g
£2025.00 2022-03-01
A2B Chem LLC
AH89463-2g
3-Methyl-3'-morpholinomethyl benzophenone
898765-01-0 97%
2g
$1169.00 2024-04-19
Fluorochem
204656-2g
3-methyl-3'-morpholinomethyl benzophenone
898765-01-0 97%
2g
£1013.00 2022-03-01
abcr
AB364682-2 g
3-Methyl-3'-morpholinomethyl benzophenone, 97%; .
898765-01-0 97%
2g
€1677.00 2023-04-26

Additional information on [3-(morpholinomethyl)phenyl]-(m-tolyl)methanone

Comprehensive Overview of [3-(morpholinomethyl)phenyl]-(m-tolyl)methanone (CAS No. 898765-01-0)

The compound [3-(morpholinomethyl)phenyl]-(m-tolyl)methanone (CAS No. 898765-01-0) is a specialized organic molecule that has garnered significant attention in pharmaceutical and material science research. Its unique structure, featuring a morpholine moiety and a methanone core, makes it a versatile intermediate for synthesizing bioactive compounds. Researchers are particularly interested in its potential applications in drug discovery, especially in targeting kinase inhibitors and G-protein-coupled receptors (GPCRs), which are hot topics in modern medicinal chemistry.

One of the key reasons for the growing interest in [3-(morpholinomethyl)phenyl]-(m-tolyl)methanone is its role in the development of small-molecule therapeutics. With the rise of personalized medicine and AI-driven drug design, this compound has been explored in virtual screening libraries. Its morpholine group enhances solubility, a critical factor in improving drug bioavailability, while the methanone scaffold offers structural flexibility for modifications. These properties align with current trends in optimizing ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

In addition to pharmaceutical applications, [3-(morpholinomethyl)phenyl]-(m-tolyl)methanone has potential uses in advanced materials. Its aromatic and heterocyclic components make it a candidate for organic electronics, such as OLEDs (Organic Light-Emitting Diodes) and photovoltaic cells. The compound’s ability to form stable π-π stacking interactions could contribute to the development of more efficient energy storage systems, a pressing need in the era of renewable energy.

From a synthetic chemistry perspective, the preparation of [3-(morpholinomethyl)phenyl]-(m-tolyl)methanone involves multi-step reactions, including Friedel-Crafts acylation and amine alkylation. These methods are well-documented but require precise control to achieve high yields. Recent advancements in flow chemistry and catalysis have streamlined its production, addressing challenges like regioselectivity and byproduct formation. Such innovations are crucial for scaling up synthesis while maintaining cost-effectiveness.

The safety and environmental impact of [3-(morpholinomethyl)phenyl]-(m-tolyl)methanone are also under scrutiny. Regulatory agencies emphasize green chemistry principles, prompting researchers to explore biodegradable solvents and catalytic alternatives in its synthesis. This aligns with global efforts to reduce the carbon footprint of chemical manufacturing, a topic frequently searched in sustainable chemistry forums.

In summary, [3-(morpholinomethyl)phenyl]-(m-tolyl)methanone (CAS No. 898765-01-0) is a compound of broad interdisciplinary interest. Its applications span drug development, material science, and sustainable chemistry, making it a focal point for innovation. As research continues, its role in addressing global health and energy challenges will likely expand, solidifying its importance in modern science.

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(CAS:898765-01-0)[3-(morpholinomethyl)phenyl]-(m-tolyl)methanone
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Purity:99%
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